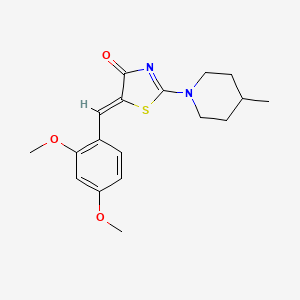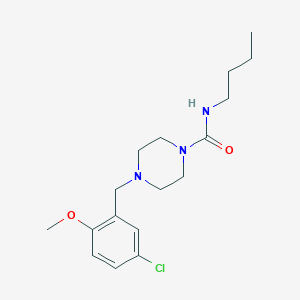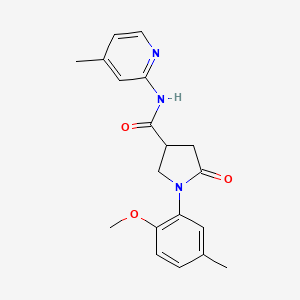
N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves intramolecular condensation between stable tertiary enamides and aldehydes under mild conditions, leading to efficient and scalable production. For instance, a strategy to construct 2,3-dihydro-1H-azepine derivatives through nucleophilic addition, deprotonation, and dehydration cascade has been demonstrated, showcasing the compound's core structure relevance in naturally occurring substances like lennoxamine (Wenju Zhu, Liang Zhao, Mei-Xiang Wang, 2015).
Molecular Structure Analysis
The molecular structure of related N-(azol-N-yl) formamides, including those with indazole and pyrazole rings, has been elucidated using crystallography and dynamic NMR spectroscopy. These compounds typically exhibit a Z configuration of the amide bond in both the solid state and solution, with electronic properties of the N-azolyl substituent influencing the rotation barriers about the amide bond (L. Salazar, M. Espada, D. Sanz, R. Claramunt, J. Elguero, S. García‐Granda, M. Díaz, F. Gómez-Beltrán, 1993).
Chemical Reactions and Properties
The azepinium ionic liquids synthesis demonstrates the reactivity of azepane-derived compounds, indicating that such transformations could be useful in mitigating disposal issues related to coproducts from the polyamide industry. The process involves the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, followed by quaternisation reactions to yield quaternary azepanium salts (T. Belhocine, Stewart A. Forsyth, H. Gunaratne, M. Nieuwenhuyzen, P. Nockemann, A. Puga, K. R. Seddon, G. Srinivasan, Keith Whiston, 2011).
Physical Properties Analysis
The physical properties of compounds can significantly vary based on the structural features of cations and anions, as observed in azepanium ionic liquids. These compounds exhibit wide electrochemical windows, offering promising alternatives to electrolytes based on volatile organic compounds. The introduction of ether linkages in the cationic side chains results in a decrease in viscosities and an increase in conductivities, indicating the importance of molecular structure in determining physical properties (T. Belhocine et al., 2011).
Chemical Properties Analysis
Synthesis strategies and molecular structure analyses suggest that N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide and related compounds could exhibit a range of chemical properties, including potential biological activity. For example, the synthesis of azepines via [6 + 1] annulation of ynenitriles with Reformatsky reagents shows the versatility of these compounds in forming bioactive structures, reflecting the compound's potential for pharmacological applications (M. Yoshimatsu, Miki Tanaka, Yukihiro Fujimura, Y. Ito, Yusuke Goto, Yuka Kobayashi, H. Wasada, N. Hatae, G. Tanabe, O. Muraoka, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(18-10-3-1-2-4-11-18)17-15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKYURHJPHGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)azepane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4738817.png)

![ethyl 4-[({2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4738834.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B4738845.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide](/img/structure/B4738847.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4738849.png)
![N-(2-furylmethyl)-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4738863.png)
![2-[(2,2-diphenylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4738869.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4738873.png)
![2-chloro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4738893.png)


